molecular formula C7H4BrClN2 B1365162 5-Bromo-2-chloro-1H-benzo[D]imidazole CAS No. 683240-76-8

5-Bromo-2-chloro-1H-benzo[D]imidazole

Cat. No. B1365162
M. Wt: 231.48 g/mol
InChI Key: QVVZVWKGWGFUTA-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1H-benzo[D]imidazole is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component of many functional molecules used in everyday applications .


Synthesis Analysis

Imidazole derivatives can be synthesized using various methods. For instance, one method involves the condensation of corresponding abromoketones with formamidine acetate in liquid ammonia . Another approach involves a multicomponent protocol that enables the synthesis of highly substituted imidazole derivatives from various α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-1H-benzo[D]imidazole is characterized by the presence of a bromine atom and a chlorine atom attached to the imidazole ring . The empirical formula is C7H5BrN2 .


Chemical Reactions Analysis

Imidazole compounds are known for their reactivity. They can undergo a variety of chemical reactions, including [4 + 1] cycloamination reactions, which provide imidazole-4-carboxylic derivatives .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . Here are some applications of imidazole-containing compounds:

  • Pharmaceuticals : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

  • Organic & Biomolecular Chemistry : Imidazole-containing moieties occupy a unique position in heterocyclic chemistry . They are key components to functional molecules that are used in a variety of everyday applications . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .

  • Antimicrobial Agents : Imidazole derivatives have been found to exhibit a wide range of antimicrobial activities . They are effective against various microorganisms, making them valuable in the development of new antimicrobial drugs .

  • Dyestuff and Sanitizers : Imidazole derivatives are used in the production of dyestuff and sanitizers . They are known for their ability to bind to various substrates, making them useful in these applications .

  • Corrosion Inhibitors : Imidazole and its derivatives can act as corrosion inhibitors . They form a protective layer on the surface of metals, preventing corrosion .

  • Antioxidants : Imidazole compounds can act as antioxidants . They can neutralize free radicals, thereby preventing oxidative damage .

  • Copolymer Synthesis : Imidazole derivatives are used in the synthesis of copolymers . They can react with other monomers to form copolymers with unique properties .

  • Antiviral Agents : Imidazole derivatives have shown potential as antiviral agents . They have been found to inhibit the replication of various viruses, making them a promising area of research for the development of new antiviral drugs .

  • Anti-inflammatory Agents : Some imidazole derivatives have demonstrated anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, which play a key role in inflammation .

  • Anticancer Agents : Imidazole compounds have been studied for their potential as anticancer agents . They can interfere with the proliferation of cancer cells and induce apoptosis, making them a potential option for cancer treatment .

  • Anti-HIV Agents : Certain imidazole derivatives have shown potential as anti-HIV agents . They can inhibit the replication of HIV, offering a potential strategy for the treatment of HIV infection .

  • Antioxidant Agents : Imidazole compounds can act as antioxidants . They can neutralize free radicals, thereby preventing oxidative damage .

  • Antimicrobial Agents : Imidazole derivatives have been found to exhibit a wide range of antimicrobial activities . They are effective against various microorganisms, making them valuable in the development of new antimicrobial drugs .

Future Directions

Imidazole and its derivatives have a broad range of applications and are key components of many functional molecules. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the development of new imidazole derivatives and the exploration of their potential applications is a promising area for future research .

properties

IUPAC Name

6-bromo-2-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVZVWKGWGFUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469498
Record name 5-BROMO-2-CHLORO-1H-BENZO[D]IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-1H-benzo[D]imidazole

CAS RN

683240-76-8
Record name 5-BROMO-2-CHLORO-1H-BENZO[D]IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Chen, Z Zhang, H Tian, S Jiang, Y Ji, M Liu… - Bioorganic & Medicinal …, 2022 - Elsevier
Transient receptor potential canonical (TRPC) channels are a class of non-selective cation channels expressed in a variety of tissues and organ systems where they functionally …
Number of citations: 3 www.sciencedirect.com
G Colombano, JJ Caldwell, TP Matthews… - Journal of medicinal …, 2019 - ACS Publications
A series of imidazo[1,2-b]pyridazin-8-amine kinase inhibitors were discovered to allosterically inhibit the endoribonuclease function of the dual kinase-endoribonuclease inositol-…
Number of citations: 23 pubs.acs.org
田村友亮 - 2013 - catalog.lib.kyushu-u.ac.jp
Obesity is associated with several comorbidities, including hypertension, type 2 diabetes, and dyslipidemia, and these lifestyle-related diseases are independent risk factors for …
Number of citations: 5 catalog.lib.kyushu-u.ac.jp
AL Burgio, CW Shrader, Y Kharel… - Journal of Medicinal …, 2023 - ACS Publications
The S1P1 receptor is the target of four marketed drugs for the treatment of multiple sclerosis and ulcerative colitis. Targeting an S1P exporter, specifically Spns2, that is “upstream” of …
Number of citations: 3 pubs.acs.org

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